![molecular formula C17H34OSn B14263318 3-Buten-2-one, 3-[(tributylstannyl)methyl]- CAS No. 130848-14-5](/img/structure/B14263318.png)
3-Buten-2-one, 3-[(tributylstannyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 3-[(tributylstannyl)methyl]- is an organotin compound that features a butenone backbone with a tributylstannyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(tributylstannyl)methyl]- typically involves the reaction of 3-buten-2-one with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-Buten-2-one, 3-[(tributylstannyl)methyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or alkanes.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of butenone oxides.
Reduction: Formation of butenols or butanes.
Substitution: Formation of various substituted butenones depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, 3-[(tributylstannyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Buten-2-one, 3-[(tributylstannyl)methyl]- exerts its effects involves the formation of reactive intermediates. The tributylstannyl group acts as a stabilizing agent, allowing for the formation of radicals or anions that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one: A simpler analog without the tributylstannyl group.
4-Phenyl-3-buten-2-one: Contains a phenyl group instead of the tributylstannyl group.
3-Methyl-2-butanone: A structurally similar compound with a methyl group.
Uniqueness
3-Buten-2-one, 3-[(tributylstannyl)methyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring radical intermediates or nucleophilic substitutions.
Properties
CAS No. |
130848-14-5 |
|---|---|
Molecular Formula |
C17H34OSn |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
3-(tributylstannylmethyl)but-3-en-2-one |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-4(2)5(3)6;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; |
InChI Key |
ZDDQPZYZUFCVCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


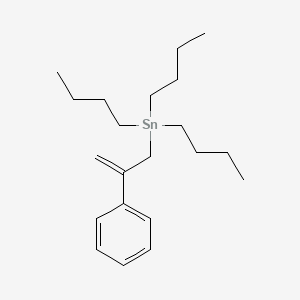
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
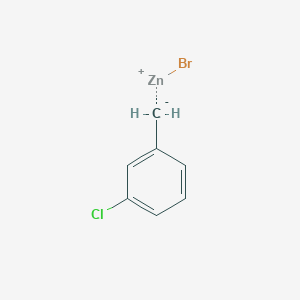
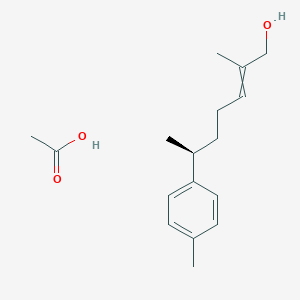
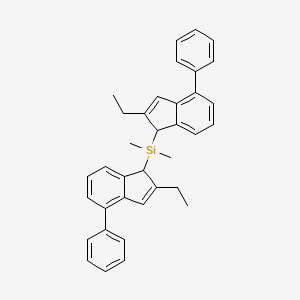
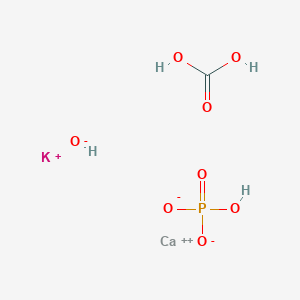

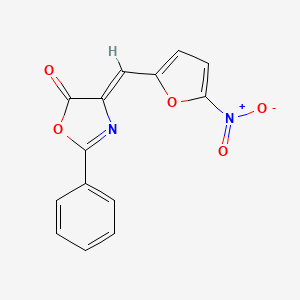
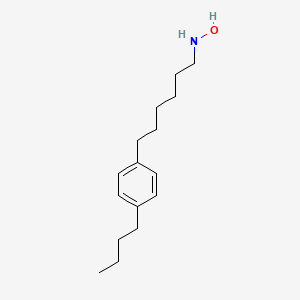
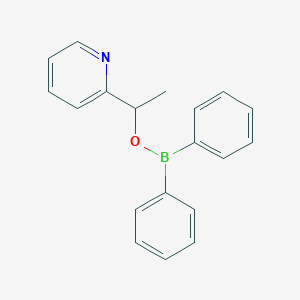
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
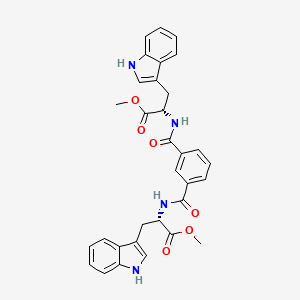
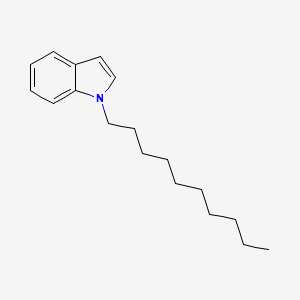
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
